![molecular formula C9H20ClNO3 B613087 H-D-Thr(tBu)-OMe.HCl CAS No. 115141-43-0](/img/structure/B613087.png)
H-D-Thr(tBu)-OMe.HCl
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Description
H-D-Thr(tBu)-OMe.HCl, also known as 1,1-dithia-2-thiabutane-1-yl O-methyl hydrochloride, is a small molecule compound with potential applications in scientific research. It is a chiral molecule with a dithiabutane-substituted threonine backbone. This compound has been studied extensively due to its potential applications in medicinal chemistry, drug discovery, and biochemistry.
Scientific Research Applications
Ergogenic Supplements
H-D-Thr(tBu)-OH, a derivative of H-D-Thr(tBu)-OMe.HCl, has been commercially used as an ergogenic supplement . These supplements are designed to enhance physical performance, stamina, or recovery. They are often used by athletes and those involved in fitness activities .
Treatment of Huntington’s Disease
H-D-Thr(tBu)-OMe.HCl could potentially be used in the treatment of Huntington’s Disease (HD). HD is a neurodegenerative disorder characterized by neurodegeneration, particularly in the striatum and cortex . The disease usually appears in mid-life and includes cognitive deficits and motor disturbances that progress over time .
Nanotechnology in Medicine
Nanotechnology could be a promising field for the application of H-D-Thr(tBu)-OMe.HCl. For instance, it could be used to improve the transport of drugs through the blood-brain barrier (BBB) in the treatment of diseases like HD . This could increase the bioavailability and slow-release of macromolecular drugs in the central nervous system .
Genetic Research
The compound could also be used in genetic research, particularly in studies related to diseases caused by genetic mutations like HD . It could potentially help in understanding the effects of mutant proteins on cellular proteostasis, axonal transport, transcription, translation, mitochondrial, and synaptic function .
properties
IUPAC Name |
methyl (2R,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3.ClH/c1-6(13-9(2,3)4)7(10)8(11)12-5;/h6-7H,10H2,1-5H3;1H/t6-,7+;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHKEUUZUMQSAD-UOERWJHTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)N)OC(C)(C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)OC)N)OC(C)(C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-D-Thr(tBu)-OMe.HCl |
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